"4-(2-Fluorophenylsulfonyl)morpholine" physical and chemical properties
"4-(2-Fluorophenylsulfonyl)morpholine" physical and chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(2-Fluorophenylsulfonyl)morpholine
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, 4-(2-Fluorophenylsulfonyl)morpholine (CAS: 613657-01-5) emerges as a highly privileged scaffold. By integrating a conformationally locked 2-fluorophenyl ring, a robust sulfonamide linkage, and a solubilizing morpholine heterocycle, this compound serves as a critical intermediate and pharmacophore in drug discovery [1]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a modular system where each functional group plays a precise, causal role in determining its reactivity, pharmacokinetics, and target-binding thermodynamics.
This whitepaper provides an in-depth technical analysis of its structural dynamics, physical properties, and a self-validating synthetic protocol designed for high-yield laboratory execution.
Structural and Physicochemical Profile
Understanding the baseline physical and chemical properties of a molecule is the first step in predicting its behavior in both synthetic reactions and biological assays. The quantitative data for 4-(2-Fluorophenylsulfonyl)morpholine is summarized below, highlighting the causality behind its favorable drug-like metrics [1, 2].
| Parameter | Value | Scientific Causality & Application Insight |
| Molecular Formula | C₁₀H₁₂FNO₃S | Defines the exact stoichiometry required for mass balance in synthesis. |
| Molecular Weight | 245.27 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring optimal baseline pharmacokinetics and oral bioavailability. |
| CAS Registry Number | 613657-01-5 | Critical identifier for precise procurement and database cross-referencing. |
| Topological Polar Surface Area | 55.0 Ų | A TPSA < 90 Ų suggests excellent membrane permeability, including potential blood-brain barrier (BBB) transit. |
| XLogP3 (Lipophilicity) | ~0.8 | A balanced partition coefficient that prevents excessive non-specific hydrophobic binding while maintaining aqueous solubility. |
| Hydrogen Bond Acceptors | 4 | Provided by the sulfonyl oxygens, morpholine oxygen, and nitrogen; critical for anchoring in protein active sites. |
| Hydrogen Bond Donors | 0 | The lack of H-bond donors reduces desolvation penalties during lipid bilayer transit. |
Chemical Reactivity and Pharmacophore Dynamics
The utility of 4-(2-Fluorophenylsulfonyl)morpholine stems from the synergistic interaction of its three core structural domains.
The Ortho-Fluorine Effect: Fluorine is highly electronegative. Positioned ortho to the sulfonyl group, it exerts a strong inductive electron-withdrawing effect (-I effect). Synthetically, this increases the electrophilicity of the adjacent sulfur atom, accelerating nucleophilic attack. Pharmacologically, the ortho-fluorine restricts the rotational freedom of the phenyl-sulfur bond due to electrostatic repulsion with the sulfonyl oxygens. This "conformational locking" reduces the entropic penalty upon binding to a target protein, a vital strategy in structure-based drug design.
The Tertiary Sulfonamide Linkage: Unlike primary or secondary sulfonamides, the nitrogen in this compound is fully substituted (tertiary), rendering it non-acidic. This chemical stability ensures the molecule does not ionize at physiological pH, maintaining its predictable lipophilicity (XLogP3 ~0.8) [4].
The Morpholine Ring: Morpholine is an aliphatic heterocycle containing both an ether oxygen and an amine nitrogen. While the nitrogen is tied up in the sulfonamide bond, the ether oxygen remains available as a hydrogen-bond acceptor. The chair conformation of the morpholine ring imparts a 3D spatial geometry that disrupts flat, planar stacking, thereby significantly improving the molecule's aqueous solubility compared to simple piperidine derivatives[1].
Fig 1. Pharmacophore dynamics and structural contributions to target binding.
Synthetic Methodology: A Self-Validating Protocol
To ensure high reproducibility and scientific integrity, the following synthesis protocol is designed as a self-validating system . Every step includes a visual or chemical check to confirm causality and reaction progress, eliminating the guesswork from the workflow [3].
Reaction: Nucleophilic Substitution (Schotten-Baumann-type) Materials: 2-Fluorobenzenesulfonyl chloride (1.0 eq), Morpholine (1.1 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (DCM).
Step 1: Electrophile Solvation & Integrity Check
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Action: Dissolve 1.0 eq of 2-fluorobenzenesulfonyl chloride in anhydrous DCM (0.5 M concentration) under an inert argon atmosphere.
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Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.
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Self-Validation: The solution must remain perfectly clear. Any cloudiness or white precipitate at this stage indicates moisture contamination and premature hydrolysis.
Step 2: Thermal Control & Nucleophile Addition
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Action: Cool the reaction flask to 0°C using an ice-water bath. Slowly add 1.5 eq of Triethylamine (TEA), followed by dropwise addition of 1.1 eq of Morpholine.
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Causality: The nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur is highly exothermic. Cooling prevents localized heating, which could lead to side reactions. TEA acts as an acid scavenger to neutralize the HCl byproduct.
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Self-Validation: Immediately upon morpholine addition, a dense white precipitate (Triethylamine hydrochloride salt) will begin to form. The continuous formation of this salt is a visual confirmation that the substitution is successfully occurring.
Step 3: Reaction Maturation & TLC Monitoring
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Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C), stirring for 2-3 hours.
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Causality: Warming provides the necessary kinetic energy to drive the reaction to completion, overcoming the steric hindrance exerted by the ortho-fluorine atom.
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Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system. The disappearance of the high-Rf starting material spot (UV active at 254 nm) and the appearance of a distinct, lower-Rf product spot confirms complete conversion.
Step 4: Aqueous Workup & Phase Separation
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Action: Quench the reaction with saturated aqueous NaHCO₃, then wash the organic layer with 1M HCl, followed by brine.
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Causality: NaHCO₃ neutralizes residual acid. The 1M HCl wash protonates and extracts any unreacted morpholine into the aqueous phase.
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Self-Validation: The organic phase (DCM) should separate cleanly from the aqueous phase without emulsion. The final organic layer contains the pure tertiary sulfonamide, which is neutral and remains in the organic phase.
Fig 2. Self-validating synthetic workflow for 4-(2-Fluorophenylsulfonyl)morpholine.
Analytical Characterization Standards
To verify the structural integrity of the synthesized 4-(2-Fluorophenylsulfonyl)morpholine, researchers must rely on multi-nuclear NMR and mass spectrometry:
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¹H NMR (CDCl₃, 400 MHz): Expect a characteristic multiplet for the morpholine CH₂ protons adjacent to the nitrogen (~3.10-3.30 ppm) and the oxygen (~3.65-3.80 ppm). The aromatic region will display a distinct splitting pattern influenced by the strong ¹H-¹⁹F coupling (J-coupling), particularly for the proton adjacent to the fluorine atom.
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LC-MS (ESI+): The exact mass is 245.05 Da. A strong [M+H]⁺ peak at m/z 246.06 is the primary self-validating marker for successful synthesis.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 755377, 4-((4-Fluorophenyl)sulfonyl)morpholine." PubChem. URL: [Link]
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 95050, 4-(Phenylsulfonyl)morpholine." PubChem. URL: [Link]
